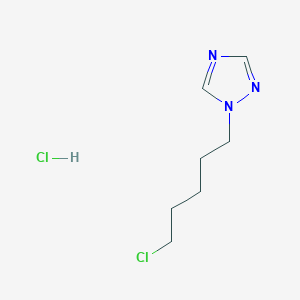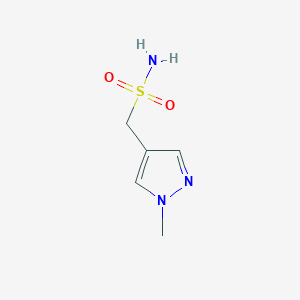![molecular formula C10H9ClFN3 B1421944 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine CAS No. 1247685-02-4](/img/structure/B1421944.png)
1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reductive Amination Applications : A study by Bawa, Ahmad, and Kumar (2009) in "Molbank" described a process involving reductive amination of pyrazolylamine derivatives, highlighting their importance in the synthesis of biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Structural Characterization : Kariuki, Abdel-Wahab, and El‐Hiti (2021) in "Crystals" synthesized and characterized structurally similar pyrazole derivatives, demonstrating the relevance of such compounds in crystallography and materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial Activity : Rai, Narayanaswamy, Shashikanth, and Arunachalam (2009) in "European Journal of Medicinal Chemistry" explored the antibacterial properties of pyrazole derivatives, indicating potential applications in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antimicrobial Applications : Mistry, Desai, and Desai (2016) in "International Journal of Current Pharmaceutical Research" synthesized pyrazol-4-yl derivatives and evaluated their in vitro antimicrobial activity, supporting their potential use in fighting bacterial infections (Mistry, Desai, & Desai, 2016).
Synthesis and Analytical Characterization : McLaughlin et al. (2016) in "Drug Testing and Analysis" focused on the synthesis and analytical characterization of a research chemical with a similar pyrazole core, highlighting the importance of accurate characterization in research chemicals (McLaughlin et al., 2016).
Reaction and Product Formation Studies : Koyioni, Manoli, Manos, and Koutentis (2014) in "The Journal of Organic Chemistry" investigated the reaction of pyrazol-5-amines, providing insights into the product formation and structural aspects of similar pyrazole derivatives (Koyioni, Manoli, Manos, & Koutentis, 2014).
GPR39 Agonist Identification : Sato, Huang, Kroeze, and Roth (2016) in "Molecular Pharmacology" identified certain kinase inhibitors as novel GPR39 agonists, indicating the role of pyrazole derivatives in receptor modulation (Sato, Huang, Kroeze, & Roth, 2016).
Propriétés
IUPAC Name |
2-[(4-chloro-3-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-10(13)3-4-14-15/h1-5H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZKSIRADWAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=CC=N2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)
![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)
amine dihydrochloride](/img/structure/B1421867.png)




![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)

![[1-(Methylamino)cyclohexyl]methanol](/img/structure/B1421875.png)
![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)